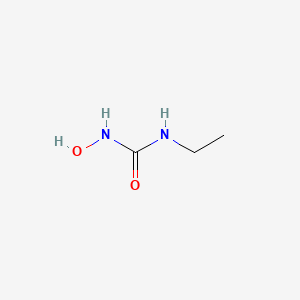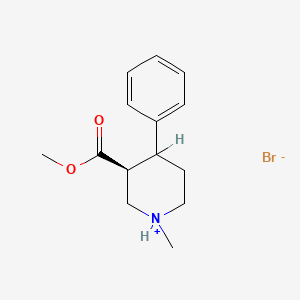
Tris(2,2-dimethylpropyl)phosphane
Übersicht
Beschreibung
Tris(2,2-dimethylpropyl)phosphane is an organophosphorus compound with the chemical formula C15H33P. It is a colorless to pale yellow liquid that is volatile at room temperature and has a distinctive odor. This compound is known for its reactivity and is widely used as a ligand in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2,2-dimethylpropyl)phosphane is typically synthesized through the reaction of phosphine compounds with alkylating agents. One common method involves the reaction of tris(2,2-dimethylpropyl)phosphine oxide with a reducing agent such as lithium aluminum hydride to yield the desired phosphane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rare metal salts and phosphine compounds under controlled conditions. The reaction is carried out in a well-ventilated environment to prevent the accumulation of toxic fumes .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,2-dimethylpropyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,2-dimethylpropyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium and platinum are commonly used.
Major Products:
Oxidation: Tris(2,2-dimethylpropyl)phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Tris(2,2-dimethylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis, particularly in asymmetric synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of tris(2,2-dimethylpropyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates, thereby enhancing the efficiency of the catalytic process. The molecular targets include transition metals such as palladium and platinum, and the pathways involved are primarily related to organometallic catalysis .
Vergleich Mit ähnlichen Verbindungen
- Tris(2,2-dimethylpropyl)phosphine
- Tris(2,2-dimethylpropyl)phosphine oxide
- Tris(2,2-dimethylpropyl)phosphine sulfide
Comparison: Tris(2,2-dimethylpropyl)phosphane is unique due to its high reactivity and versatility as a ligand. Compared to its oxide and sulfide counterparts, it is more reactive and can participate in a broader range of chemical reactions. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis .
Eigenschaften
IUPAC Name |
tris(2,2-dimethylpropyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33P/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVTVKKIRZTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CP(CC(C)(C)C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333318 | |
| Record name | Phosphine, tris(2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57620-64-1 | |
| Record name | Phosphine, tris(2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)









